molecular formula C17H19N3O B11977937 3-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenol

3-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenol

Cat. No.: B11977937
M. Wt: 281.35 g/mol
InChI Key: IAHBIDVTYVCLIU-NBVRZTHBSA-N
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Description

3-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenol is a complex organic compound characterized by its unique structure, which includes a phenyl group attached to a piperazine ring through an imino linkage, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenol typically involves the condensation of 4-phenylpiperazine with 3-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine linkage. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine linkage can be reduced to form secondary amines.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

3-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the piperazine ring can interact with receptors or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-phenyl-1-piperazinyl)imino]methylphenol
  • 3-[(4-phenyl-1-piperazinyl)imino]methylphenol

Uniqueness

3-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

3-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]phenol

InChI

InChI=1S/C17H19N3O/c21-17-8-4-5-15(13-17)14-18-20-11-9-19(10-12-20)16-6-2-1-3-7-16/h1-8,13-14,21H,9-12H2/b18-14+

InChI Key

IAHBIDVTYVCLIU-NBVRZTHBSA-N

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)/N=C/C3=CC(=CC=C3)O

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)N=CC3=CC(=CC=C3)O

Origin of Product

United States

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